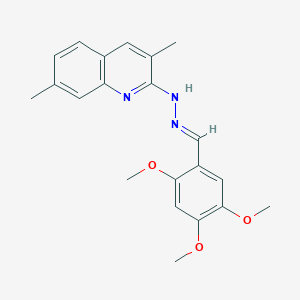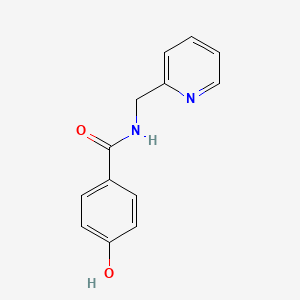![molecular formula C15H23N3O5 B5868321 2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5868321.png)
2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a piperazine derivative that has been synthesized and studied extensively in recent years.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, leading to the disruption of various cellular processes. It has also been found to induce oxidative stress in cells, which may contribute to its antimicrobial and anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol has a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, including antibiotic-resistant strains. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been found to have neuroprotective effects, protecting neurons from damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol in lab experiments include its broad-spectrum antimicrobial activity, its ability to induce apoptosis in cancer cells, and its neuroprotective effects. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol. One area of interest is the development of new antibiotics based on this compound. Additionally, further research is needed to fully understand its mechanism of action and to identify potential therapeutic applications in the treatment of neurological disorders. Finally, more studies are needed to evaluate its potential toxicity and to determine its safety for use in humans.
Métodos De Síntesis
The synthesis of 2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol involves a multi-step process. The first step involves the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with piperazine to form 4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazine. This intermediate is then reacted with ethylene oxide to yield 2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol.
Aplicaciones Científicas De Investigación
2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial activity against a range of bacteria and fungi, making it a promising candidate for the development of new antibiotics. It has also been studied for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5/c1-22-14-9-12(13(18(20)21)10-15(14)23-2)11-17-5-3-16(4-6-17)7-8-19/h9-10,19H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCUXLMHWUHPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCN(CC2)CCO)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5868240.png)





![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5868286.png)
![N-1-naphthyl-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5868293.png)
![methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B5868299.png)


![N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5868332.png)
![6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5868337.png)